

A Technical Guide to the Stereochemistry of 3-Methyl-D-phenylalanine

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Compound of Interest

Compound Name: 3-Methyl-D-phenylalanine

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the stereochemical properties of **3-Methyl-D-phenylalanine**, an unnatural amino acid of significant interest in medicinal chemistry and peptide design. Understanding its three-dimensional structure is critical for its application in developing stable, effective, and specific therapeutic agents.

Core Stereochemistry and Nomenclature

3-Methyl-D-phenylalanine is a derivative of the essential amino acid L-phenylalanine. The core of its stereochemistry lies at the alpha-carbon ($C\alpha$), the chiral center bonded to the amino group, the carboxylic acid group, the hydrogen atom, and the 3-methylbenzyl side chain.

The "D" designation in its name refers to its stereochemical relationship to D-glyceraldehyde. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the α -carbon give it an (R) configuration. Therefore, the systematic IUPAC name for this compound is (2R)-2-amino-3-(3-methylphenyl)propanoic acid[1]. Its enantiomer, 3-Methyl-L-phenylalanine, possesses the opposite (S) configuration at the alpha-carbon[2][3]. This enantiomeric distinction is crucial as it dictates the molecule's interaction with chiral biological systems such as enzymes and receptors.

Figure 1: Enantiomers of 3-Methylphenylalanine.

Physicochemical and Spectroscopic Data

The introduction of a methyl group on the phenyl ring and the specific D-configuration influence the molecule's physical properties. The following table summarizes key quantitative data for **3-Methyl-D-phenylalanine**.

Property	Value	Source
IUPAC Name	(2R)-2-amino-3-(3-methylphenyl)propanoic acid	PubChem[1]
Synonyms	D-Phe(3-Me)-OH, m-Methyl-D-phenylalanine, H-D-Phe(3-Me)-OH	Chem-Impex[4]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	PubChem[1]
Molecular Weight	179.22 g/mol	PubChem[1][3]
CAS Number	114926-39-5	Chem-Impex[4]
Melting Point	226 - 231 °C	Chem-Impex[4]
Appearance	Beige powder	Chem-Impex[4]
Purity	≥ 99% (by HPLC)	Chem-Impex[4]

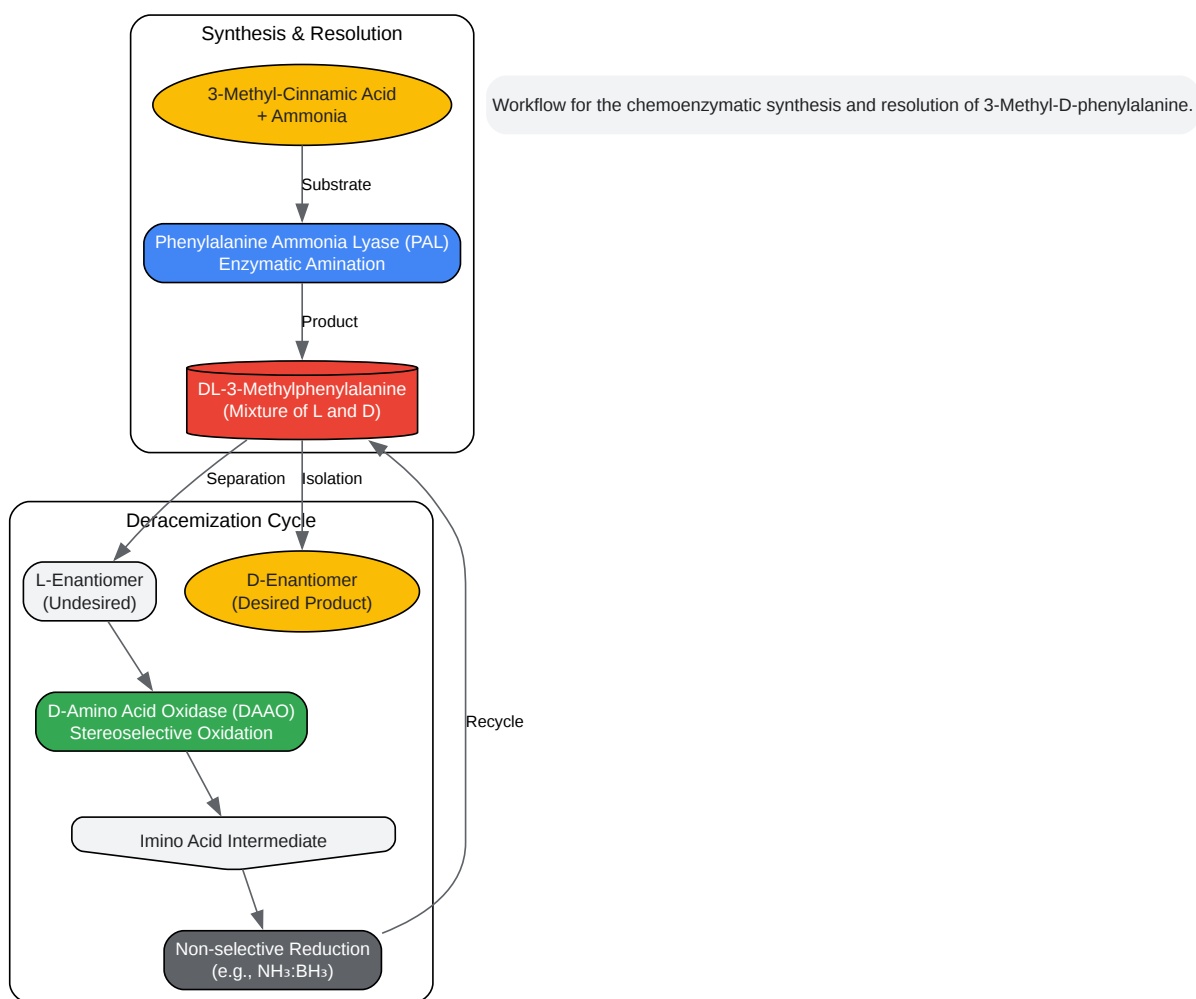
Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **3-Methyl-D-phenylalanine** often involves the preparation of a racemic mixture (DL-3-methylphenylalanine), followed by chiral resolution. A modern and efficient approach involves chemoenzymatic methods.

This protocol is adapted from methodologies using Phenylalanine Ammonia Lyase (PAL) enzymes for the asymmetric amination of cinnamic acids, coupled with a deracemization process to enhance the yield of the D-enantiomer[5][6].

- **Enzymatic Amination:** A substituted cinnamic acid (e.g., 3-methyl-cinnamic acid) is subjected to amination using a PAL enzyme. While most wild-type PALs favor the L-enantiomer, engineered variants or specific reaction conditions can produce the D-enantiomer[5].

- **Reaction Mixture:** The substrate is dissolved in an ammonium buffer (e.g., $\text{NH}_4)_2\text{SO}_4$ at an optimized pH (e.g., pH 8.0-9.0) and temperature (e.g., 55°C)[7]. The PAL enzyme is added to initiate the reaction.
- **Chemoenzymatic Deracemization:** To increase the yield of the D-enantiomer, the reaction is coupled with a deracemization system. This involves:
 - **Stereoselective Oxidation:** A D-Amino Acid Oxidase (DAAO) is used to selectively oxidize the undesired L-enantiomer back to the corresponding imino acid[5].
 - **Non-selective Reduction:** A non-chiral reducing agent, such as ammonia-borane ($\text{NH}_3\text{:BH}_3$), is added to the mixture. This agent reduces the imino acid back to the racemic amino acid, making the L-enantiomer available for another cycle of conversion[5][6].
- **Purification and Analysis:** The reaction is monitored by chiral HPLC. Once equilibrium is reached with a high enantiomeric excess (ee) of the D-product, the reaction is stopped. The product is then purified using standard techniques like ion-exchange chromatography.



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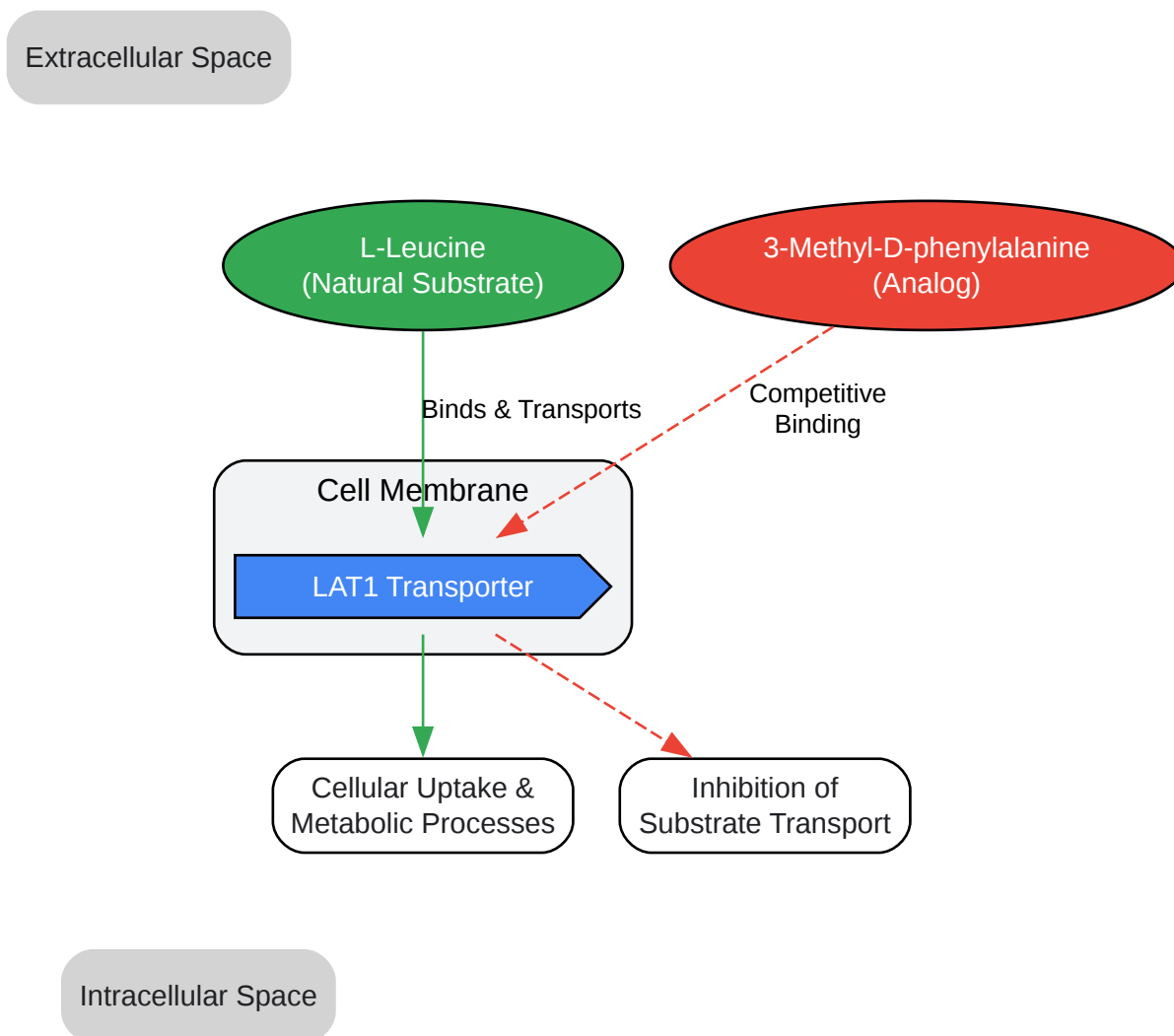
Figure 2: Chemoenzymatic synthesis and deracemization workflow.

Biological Significance and Differential Activity

The stereochemistry of amino acids is paramount to their biological function. L-amino acids are the canonical building blocks of proteins, whereas D-amino acids play distinct roles in neurotransmission and bacterial cell walls, and are often used in peptide-based drugs to confer resistance to enzymatic degradation[5][8].

3-Methyl-D-phenylalanine, as an analog of phenylalanine, is expected to interact with systems that transport or bind natural amino acids. One of the most relevant systems is the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many cancer cells and at the blood-brain barrier, making it a key target for drug delivery[9].

The introduction of substituents on the phenyl ring and the specific stereochemistry can alter the affinity and selectivity for such transporters. Studies on similar phenylalanine analogs show that modifications can significantly impact transport kinetics[9]. It is plausible that **3-Methyl-D-phenylalanine** acts as a competitive inhibitor or a substrate for transporters like LAT1, potentially affecting the uptake of essential amino acids like L-leucine or other therapeutic agents.



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Figure 3: Competitive interaction with the LAT1 amino acid transporter.

In conclusion, the (R)-configuration of **3-Methyl-D-phenylalanine** defines its unique physicochemical properties and its potential for distinct biological interactions compared to its L-enantiomer. This makes it a valuable building block for peptide modification and the development of targeted therapeutics, where stereochemical control is essential for achieving desired pharmacological outcomes.

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